2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)acetamide” appears to be a complex organic molecule. It contains a benzothieno[2,3-d]pyrimidin ring, which is a type of heterocyclic compound. This ring is substituted with a 2,4-dichlorophenoxy group and an acetamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothieno[2,3-d]pyrimidin ring, followed by the introduction of the 2,4-dichlorophenoxy and acetamide groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothieno[2,3-d]pyrimidin ring suggests that the compound may have aromatic properties. The 2,4-dichlorophenoxy and acetamide groups would likely contribute to the compound’s polarity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the acetamide group might undergo hydrolysis to form an amine and a carboxylic acid. The 2,4-dichlorophenoxy group might undergo nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar acetamide group and the potentially aromatic benzothieno[2,3-d]pyrimidin ring might influence the compound’s solubility, melting point, and other physical properties.Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
Research on benzothiazolinone acetamide analogs, including compounds similar to the specified chemical, has shown potential applications in photovoltaic cells due to good light harvesting efficiency. These compounds also demonstrate non-linear optical (NLO) activity, suggesting uses in materials science. Furthermore, molecular docking studies have identified binding interactions with Cyclooxygenase 1 (COX1), indicating potential for further exploration in biochemical applications (Mary et al., 2020).
Crystal Structure Analysis
Studies on crystal structures of compounds with similar frameworks have contributed to understanding molecular conformations and intramolecular interactions. These insights are crucial for the design of new materials and pharmaceutical compounds (Subasri et al., 2016); (Subasri et al., 2017).
Antimicrobial Activity
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings has highlighted the antimicrobial potential of these compounds. This line of research suggests that derivatives of the specified chemical might also possess antimicrobial properties, which could be explored for pharmaceutical applications (Hossan et al., 2012).
Aldose Reductase Inhibition
Compounds within the same chemical family have been evaluated as aldose reductase inhibitors, demonstrating potential for managing complications related to diabetes. This research avenue suggests the compound could be studied for its effects on diabetic complications (Ogawva et al., 1993).
Anticancer and Anti-inflammatory Activity
The synthesis of tetrahydropyrimidine-5-carbonitrile derivatives, which share structural motifs with the specified compound, has revealed anticancer and anti-inflammatory properties. This suggests potential therapeutic applications in treating cancer and inflammation (Ghule et al., 2013).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
Future Directions
The potential applications and future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use as a pharmaceutical or pesticide.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. Always consult a qualified chemist or chemical engineer when working with unknown compounds.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c19-10-5-6-13(12(20)7-10)25-8-15(24)23-17-16-11-3-1-2-4-14(11)26-18(16)22-9-21-17/h5-7,9H,1-4,8H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFYQRXKJPWDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.